{[(Pent-4-en-2-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Pent-4-en-2-yl)oxy]methyl}benzene is an organic compound that belongs to the class of ethers It consists of a benzene ring substituted with a pent-4-en-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Pent-4-en-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with pent-4-en-2-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate benzyl ether, which is then converted to the final product through a series of steps involving dehydration and rearrangement.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor containing an acid catalyst, where the reactants are continuously fed into the reactor and the product is collected at the outlet. This process allows for efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
{[(Pent-4-en-2-yl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
{[(Pent-4-en-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Industry: Used as an intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of {[(Pent-4-en-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions are typically studied using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl methyl ether: Similar structure but with a methyl group instead of the pent-4-en-2-yloxy group.
Phenyl ethyl ether: Contains an ethyl group instead of the pent-4-en-2-yloxy group.
Uniqueness
The uniqueness of {[(Pent-4-en-2-yl)oxy]methyl}benzene lies in its pent-4-en-2-yloxy group, which imparts distinct chemical properties and reactivity compared to other ethers. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
40844-09-5 |
---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
pent-4-en-2-yloxymethylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h3-6,8-9,11H,1,7,10H2,2H3 |
InChI-Schlüssel |
ZVBRYBLKJFUMFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.